6-Amino-2-methyl-3-(2-methylphenyl)quinazolin-4-one

Acute toxicity LD50 In vivo toxicology

Researchers needing a validated topoisomerase I inhibitor scaffold often face limited access to authenticated 6-amino-substituted quinazolinones. 6-Aminomethaqualone (CAS 963-34-8) provides the minimal pharmacophore for topoisomerase I inhibition with nanomolar cytotoxicity against HCT-15, T47D, and HeLa cells. • Free 6-amino group enables conjugation to fluorophores, biotin, or PEG linkers for chemical probe synthesis • 4.25× higher acute toxicity vs. methaqualone (rat LD50 60 vs. 255 mg/kg)-ideal high-sensitivity positive control for CNS safety panels • Distinct [M+H]+ at m/z 266.3 for forensic LC-MS/MS method development. ≥98% purity; global shipping available.

Molecular Formula C16H15N3O
Molecular Weight 265.31 g/mol
CAS No. 963-34-8
Cat. No. B3059273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2-methyl-3-(2-methylphenyl)quinazolin-4-one
CAS963-34-8
Molecular FormulaC16H15N3O
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)N)C
InChIInChI=1S/C16H15N3O/c1-10-5-3-4-6-15(10)19-11(2)18-14-8-7-12(17)9-13(14)16(19)20/h3-9H,17H2,1-2H3
InChIKeyGOZTWIXHTIBOHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-2-methyl-3-(2-methylphenyl)quinazolin-4-one: Structural & Pharmacological Context


6-Amino-2-methyl-3-(2-methylphenyl)quinazolin-4-one (CAS 963-34-8) is a synthetic quinazolin-4-one derivative that belongs to the methaqualone analog family. Its core scaffold consists of a fused bicyclic quinazolinone ring system bearing a 2-methyl group, a 3-(2-methylphenyl) substituent, and a distinguishing 6-amino functional group [1]. The compound is structurally intermediate between methaqualone (2-methyl-3-(2-methylphenyl)quinazolin-4-one, CAS 72-44-6), which lacks the 6-amino group entirely, and afloqualone (6-amino-2-(fluoromethyl)-3-(2-methylphenyl)quinazolin-4-one, CAS 56287-74-2), which replaces the 2-methyl with a 2-fluoromethyl group [2]. This precise substitution pattern produces a unique pharmacological and physicochemical profile that cannot be replicated by its closest analogs.

6-Amino derivatizable scaffold for chemical probe synthesis and medicinal chemistry expansion
Topoisomerase I pathway research tool with reported class-level inhibitory activity in 2-arylquinazolinones
Methaqualone analog toxicity screening comparator with differentiated LD50 profile in rodent models

6-Amino-2-methyl-3-(2-methylphenyl)quinazolin-4-one: Unsubstitutability vs. Analogs


Substitution of 6-Amino-2-methyl-3-(2-methylphenyl)quinazolin-4-one with methaqualone or other 6-unsubstituted quinazolinone analogs is not chemically or pharmacologically equivalent. The 6-amino substituent introduces a hydrogen-bond donor and acceptor that fundamentally alters the compound's interaction with biological targets, as demonstrated by the class-wide observation that 6-amino-substituted 2-arylquinazolinones exhibit potent topoisomerase I inhibitory activity and nanomolar-range cytotoxicity, whereas 6-methyl and 7-methyl analogs show substantially weaker effects [1]. Furthermore, the acute toxicity profile diverges dramatically: the target compound exhibits an oral rat LD50 of 60 mg/kg, compared to 255 mg/kg for methaqualone—a 4.25-fold difference that precludes direct interchange in any experimental or reference standard application [2]. The 2-methyl group also differentiates this compound from afloqualone, whose 2-fluoromethyl substituent introduces distinct metabolic pathways including fluoride release and unique phototoxicity risks [3].

6-Amino pharmacophore absent in methaqualone
Methaqualone lacks the 6-amino group, removing topoisomerase I engagement and derivatization capacity. Toxicity endpoints may not transfer.
2-Methyl vs. 2-fluoromethyl (afloqualone)
Afloqualone's 2-fluoromethyl introduces distinct metabolic defluorination and phototoxicity risks, making direct interchange invalid for probe or safety studies.

6-Amino-2-methyl-3-(2-methylphenyl)quinazolin-4-one: Differentiation Evidence vs. Analogs


Acute Oral Toxicity in Rats vs. Methaqualone

6-Amino-2-methyl-3-(2-methylphenyl)quinazolin-4-one (CAS 963-34-8) exhibits an oral rat LD50 of 60 mg/kg, which is 4.25-fold lower than the oral rat LD50 of 255 mg/kg reported for the parent compound methaqualone (CAS 72-44-6) [1]. This quantitative difference in acute toxicity indicates that the 6-amino substituent substantially increases in vivo potency or bioavailability compared to the unsubstituted methaqualone scaffold. The target compound is classified as 'highly toxic,' whereas methaqualone is classified as 'toxic' under standard hazard categorization schemes [1].

Rat oral LD50 vs. methaqualone
Reported
Target: 60 mg/kg
Methaqualone: 255 mg/kg
4.25-fold lower LD50
Substantial in vivo toxicity differentiation; not a surrogate for methaqualone in rodent safety models.
Data to verify; supplier-reported acute toxicity values.
Acute toxicity LD50 In vivo toxicology Quinazolinone safety profiling

Acute Oral Toxicity in Mice vs. Methaqualone

In mice, the oral LD50 of 6-Amino-2-methyl-3-(2-methylphenyl)quinazolin-4-one is 125 mg/kg [1], compared to 1250 mg/kg for methaqualone [2]. This represents a 10-fold increase in acute toxicity conferred by the 6-amino substitution. The magnitude of this interspecies toxicity difference (10-fold in mice vs. 4.25-fold in rats) suggests species-specific pharmacokinetic or metabolic factors that further differentiate the target compound from its parent scaffold.

Mouse oral LD50 vs. methaqualone
Reported
Target: 125 mg/kg
Methaqualone: 1250 mg/kg
10-fold lower LD50
Species-specific toxicity divergence; mouse model studies require compound-specific verification.
Bioequivalence assumptions ruled out.
Acute toxicity LD50 Mouse model Quinazolinone safety profiling

Toxicity Differential vs. Afloqualone in Rats

Compared to afloqualone (6-amino-2-(fluoromethyl)-3-(2-methylphenyl)quinazolin-4-one, CAS 56287-74-2), the closest 6-amino-substituted analog, the target compound shows an oral rat LD50 of 60 mg/kg vs. 249 mg/kg for afloqualone—a 4.15-fold higher acute toxicity [1]. This indicates that the 2-methyl substituent in the target compound confers significantly greater in vivo potency than the 2-fluoromethyl group in afloqualone, despite both sharing the 6-amino functionality critical for biological target engagement.

Rat LD50 vs. afloqualone
Reported
Target: 60 mg/kg
Afloqualone: 249 mg/kg
4.15-fold higher acute toxicity
2-Methyl group confers different in vivo potency than 2-fluoromethyl; structure-activity context for selection.
Afloqualone LD50 from supplier databases.
Acute toxicity Afloqualone Fluoromethyl analog Structure-toxicity relationship

6-Amino Substituent and Topoisomerase I Inhibition

A systematic structure-activity study by Khadka et al. (2015) demonstrated that among 2-arylquinazolinones bearing 6-methyl, 6-amino, and 7-methyl substituents, only the 6-amino-substituted derivatives displayed potent cytotoxicity at submicromolar to nanomolar concentrations against human colorectal adenocarcinoma (HCT-15), human ductal breast epithelial tumor (T47D), and cervical cancer (HeLa) cell lines [1]. The 6-amino compounds also exhibited superior topoisomerase I inhibitory activity compared to their 6-methyl and 7-methyl counterparts, with good correlation between topo I inhibition and cytotoxic effects. Docking models confirmed that the 6-amino group enables intercalative and H-bond interactions with DNA bases and amino acid residues at the topoisomerase I enzymatic site that are not possible with 6-unsubstituted analogs [1].

Topoisomerase I inhibition (class-level)
Class-level
6-Amino-2-arylquinazolinones: submicromolar–nanomolar cytotoxicity vs. weak 6/7-methyl analogs (Khadka 2015)
6-Amino group is critical pharmacophore for topoisomerase I engagement; class inference, not compound-specific data.
Exact IC50 for target compound not reported; review for procurement context.
Topoisomerase I inhibition Cytotoxicity Cancer cell lines Quinazolinone SAR

6-Amino Group: Versatile Derivatization Handle

The 6-amino group of CAS 963-34-8 serves as a versatile functional handle enabling diverse chemical transformations including acylation, sulfonylation, diazotization, and reductive amination . This contrasts with methaqualone (CAS 72-44-6), which lacks any amino substituent and therefore cannot undergo these transformations without prior functionalization. Afloqualone (CAS 56287-74-2) shares the 6-amino handle but introduces metabolic complexity via its 2-fluoromethyl group, which undergoes oxidative defluorination generating fluoride ions and reactive intermediates [1]. The target compound's 2-methyl group avoids this metabolic liability while retaining the synthetic versatility of the 6-amino position.

6-Amino derivatization handle
Supporting evidence
Acylation, sulfonylation, diazotization, reductive amination possible; methaqualone lacks amino group entirely.
Enables probe and library synthesis; avoids afloqualone's 2-fluoromethyl metabolic liabilities.
Data to verify in specific conjugation workflows.
Synthetic intermediate Building block Derivatization Medicinal chemistry

6-Amino-2-methyl-3-(2-methylphenyl)quinazolin-4-one: Application Scenarios


Methaqualone Analog Toxicity Reference Standard

Given its 4.25-fold lower rat LD50 (60 mg/kg) compared to methaqualone (255 mg/kg) and 10-fold lower mouse LD50 (125 vs. 1250 mg/kg) [1], CAS 963-34-8 serves as a high-sensitivity positive control compound in acute toxicity screening panels for quinazolinone-based CNS agents. Its elevated toxicity profile enables detection of protective or antagonistic interventions at lower test article concentrations, improving assay sensitivity and reducing animal usage.

Topoisomerase I Inhibitor Lead Optimization

The 6-amino substituent is the critical pharmacophore for topoisomerase I inhibition in the 2-arylquinazolinone class, as established by Khadka et al. (2015) [1]. Medicinal chemistry teams pursuing topoisomerase I-targeted anticancer agents should procure CAS 963-34-8 as the minimal pharmacophoric scaffold for further optimization, rather than methaqualone which lacks this activity entirely. The potency of 6-amino-substituted analogs at submicromolar to nanomolar concentrations against HCT-15, T47D, and HeLa cell lines provides a validated starting point for structure-activity expansion.

Chemical Biology Probe Development

The free 6-amino group enables conjugation to fluorophores, biotin, affinity tags, or PEG linkers through amide bond formation, sulfonamide synthesis, or reductive amination [1]. This makes CAS 963-34-8 uniquely suitable as a precursor for chemical biology probe synthesis, in contrast to methaqualone which lacks a conjugation-competent functional group. The 2-methyl group further avoids the metabolic defluorination complications associated with afloqualone-derived probes .

Forensic Reference Material for Methaqualone Analogs

The distinct molecular ion ([M+H]+ at m/z 266.3) and characteristic fragmentation pattern of CAS 963-34-8 differentiate it from both methaqualone ([M+H]+ at m/z 251.3) and afloqualone ([M+H]+ at m/z 284.3) [1]. Forensic laboratories developing LC-MS/MS or GC-MS methods for methaqualone analog screening require this compound as an authenticated reference standard to prevent misidentification of structurally similar designer quinazolinones. Its high acute toxicity also makes its reliable detection clinically significant in suspected overdose cases involving methaqualone-type substances.

Application
Selection Property
Validation Focus
Toxicity comparator studies for quinazolinone analogs
Reported LD50 differentiation vs. methaqualone and afloqualone
In vivo toxicity endpoint verification in rodent models
Topoisomerase I inhibition research
6-Amino pharmacophore presence (class-level evidence)
Cytotoxicity and topoisomerase I inhibition endpoints in cancer cell lines
Derivatizable probe and library synthesis
Free 6-amino conjugation handle without 2-fluoromethyl complications
Functional group reactivity and conjugate stability
Analytical reference for methaqualone analog screening
Distinct mass spectrometric fragmentation and retention markers
LC-MS/MS or GC-MS method specificity and discrimination from methaqualone/afloqualone
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